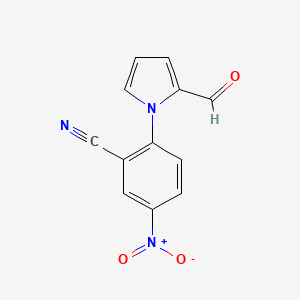

2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

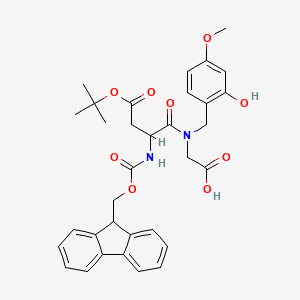

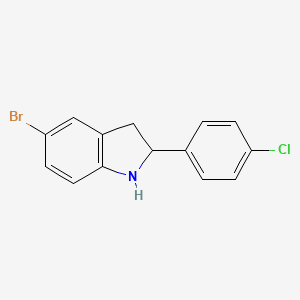

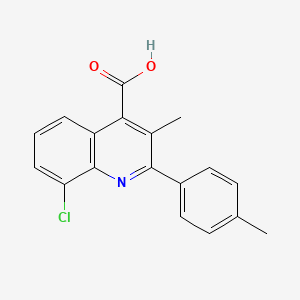

The compound "2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile" is a heterocyclic molecule that incorporates several functional groups, including a pyrrole ring, a formyl group, and a nitrobenzonitrile moiety. This structure suggests potential reactivity typical of these functional groups, such as electrophilic aromatic substitution and nucleophilic addition reactions.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the preparation of 2,4,6-Triarylpyrylium salts followed by their reaction with nitroacetonitrile in the presence of various bases leads to the formation of 3-nitrobenzonitriles . Although the specific synthesis of "2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile" is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate formyl and pyrrole substituents at the relevant positions.

Molecular Structure Analysis

The molecular structure of nitrobenzonitriles has been studied using rotational spectroscopy, revealing large dipole moments and providing detailed structural parameters through experimental and quantum-chemical calculations . These studies highlight the effects of electron-withdrawing substituents on the phenyl ring, which would be relevant to understanding the molecular structure of "2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile".

Chemical Reactions Analysis

The reactivity of pyrrole derivatives with electron-withdrawing groups has been investigated, showing that such substituents can enhance the stability of the pyrrole ring towards acid and do not significantly impede electrophilic aromatic substitution reactions . This suggests that "2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile" could undergo similar reactions, such as formylation and nitration, or condensation with aldehydes.

Physical and Chemical Properties Analysis

The presence of a nitro group and a cyano group in the benzonitrile derivatives has been shown to influence their physical properties, such as dipole moments, and their chemical reactivity . The ortho nitro group in related compounds has been found to be rotated out of the plane of the aromatic nucleus, which affects the proton magnetic resonance spectra . These findings can be extrapolated to predict the physical and chemical properties of "2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile", including its reactivity with nucleophiles and its spectroscopic characteristics.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis of Bioactive Analogues : Novel bioactive natural product analogs containing the 1,2,4-oxadiazole ring, synthesized from aniline derived from 4-aminobenzoic acid or 4-nitrobenzonitrile, showed potential antitumor activity (Maftei et al., 2013).

- Reactivity with Other Compounds : Reactivity of 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile with various alkoxides led to new pyrrolothieno[1,4]diazepines, expanding the chemical utility of this compound (Boulouard et al., 1995).

Chemical Reactions and Properties

- Role in Aromatic Nucleophilic Substitution : The compound plays a catalytic role in aromatic nucleophilic substitution reactions, showing how it can influence chemical synthesis (Loppinet-Serani et al., 1998).

- Structural Evaluation in Synthesis : It has been used in the synthesis and structural evaluation of complex molecules, like ethyl 2-cyano-3-{5-[(4-nitro-benzoyl)-hydrazonomethyl]-1H-pyrrol-2-yl}-acrylate (Singh et al., 2013).

Propiedades

IUPAC Name |

2-(2-formylpyrrol-1-yl)-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3/c13-7-9-6-10(15(17)18)3-4-12(9)14-5-1-2-11(14)8-16/h1-6,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCQHXMIXIRPNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241198 |

Source

|

| Record name | 2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile | |

CAS RN |

881041-11-8 |

Source

|

| Record name | 2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881041-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)